molecular formula C25H27N5O4S B2444468 Apatinib (free base) CAS No. 1218779-75-9; 811803-05-1

Apatinib (free base)

Cat. No.: B2444468
CAS No.: 1218779-75-9; 811803-05-1
M. Wt: 493.58
InChI Key: BDGPIQYIFFSTGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Apatinib (free base), also known as Apatinib, is a small-molecule tyrosine kinase inhibitor. It selectively targets vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. This compound has shown promising results in clinical trials for the treatment of various cancers, including gastric carcinoma and non-small-cell lung cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Apatinib (free base) involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained after purification and crystallization .

Industrial Production Methods

Industrial production of Apatinib (free base) follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Apatinib (free base) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds .

Scientific Research Applications

Apatinib (free base) has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study tyrosine kinase inhibition and its effects on various biochemical pathways.

    Biology: Investigated for its role in inhibiting angiogenesis and its potential as an anti-cancer agent.

    Medicine: Undergoing clinical trials for the treatment of various cancers, including gastric carcinoma and non-small-cell lung cancer.

    Industry: Used in the development of new anti-cancer drugs and therapies

Mechanism of Action

Apatinib (free base) exerts its effects by selectively inhibiting the phosphorylation of VEGFR-2, which is a key regulator of angiogenesis. By blocking this pathway, the compound effectively inhibits the growth and proliferation of cancer cells. The molecular targets include VEGFR-2, c-Kit, and c-Src tyrosine kinases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Apatinib (free base) is unique due to its high selectivity for VEGFR-2 and its potent anti-angiogenic and anti-tumor activities. It has shown superior efficacy in preclinical and clinical studies compared to other similar compounds .

Properties

CAS No.

1218779-75-9; 811803-05-1

Molecular Formula

C25H27N5O4S

Molecular Weight

493.58

IUPAC Name

N-[4-(1-cyanocyclopentyl)phenyl]-2-[(4-methylpyridin-3-yl)amino]pyridine-3-carboxamide;methanesulfonic acid

InChI

InChI=1S/C24H23N5O.CH4O3S/c1-17-10-14-26-15-21(17)29-22-20(5-4-13-27-22)23(30)28-19-8-6-18(7-9-19)24(16-25)11-2-3-12-24;1-5(2,3)4/h4-10,13-15H,2-3,11-12H2,1H3,(H,27,29)(H,28,30);1H3,(H,2,3,4)

InChI Key

BDGPIQYIFFSTGI-UHFFFAOYSA-N

SMILES

CC1=C(C=NC=C1)NC2=C(C=CC=N2)C(=O)NC3=CC=C(C=C3)C4(CCCC4)C#N.CS(=O)(=O)O

solubility

not available

Origin of Product

United States

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